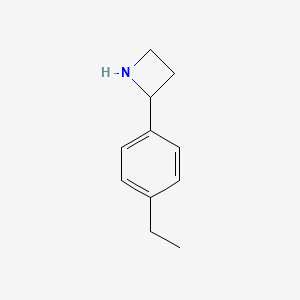![molecular formula C10H16N2 B15274369 (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of a cyclopropylmethyl group and a 1-methyl-1H-pyrrol-2-yl group attached to a central amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
- (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- (1-Methyl-1H-pyrrol-2-yl)acetonitrile
- (Cyclopropylmethyl)amine
Comparison: this compound is unique due to the presence of both cyclopropylmethyl and 1-methyl-1H-pyrrol-2-yl groups, which confer distinct chemical and biological propertiesSimilarly, compared to (Cyclopropylmethyl)amine, the presence of the pyrrole ring introduces aromaticity and additional sites for chemical modification .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
1-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)8-11-7-9-4-5-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Clé InChI |
YSFPNIOOQRKRLO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1CNCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)

![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)
![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)



![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)
amine](/img/structure/B15274342.png)
![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)
amine](/img/structure/B15274363.png)


